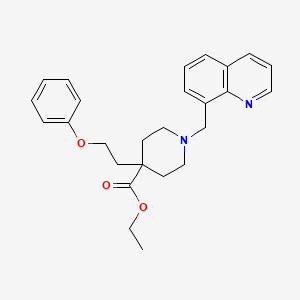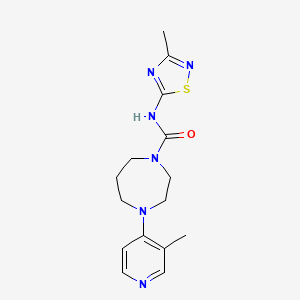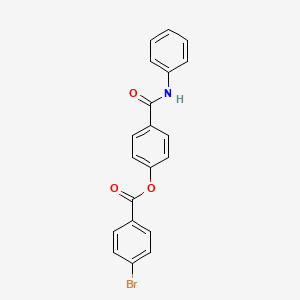![molecular formula C22H27ClN4O3 B4137733 5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(2,2-dimethylpropyl)-2-nitroaniline](/img/structure/B4137733.png)
5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(2,2-dimethylpropyl)-2-nitroaniline
Descripción general
Descripción
5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(2,2-dimethylpropyl)-2-nitroaniline, also known as BAY 73-6691, is a novel inhibitor of soluble guanylate cyclase (sGC). sGC is an enzyme that plays a critical role in the regulation of cardiovascular and pulmonary function. BAY 73-6691 has shown promising results in preclinical studies as a potential therapy for diseases such as pulmonary hypertension and heart failure.
Mecanismo De Acción
5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(2,2-dimethylpropyl)-2-nitroaniline 73-6691 works by inhibiting sGC, which is a key enzyme in the nitric oxide (NO) signaling pathway. NO is an important signaling molecule that regulates vascular tone and blood pressure. sGC is responsible for converting NO to cyclic guanosine monophosphate (cGMP), which in turn activates downstream signaling pathways. By inhibiting sGC, this compound 73-6691 reduces cGMP levels and modulates the NO signaling pathway.
Biochemical and Physiological Effects:
This compound 73-6691 has several biochemical and physiological effects, including vasodilation, anti-inflammatory effects, and anti-fibrotic effects. By reducing cGMP levels, this compound 73-6691 reduces vasodilation, which can lead to improved pulmonary and cardiovascular function. This compound 73-6691 also has anti-inflammatory effects, which can reduce inflammation in the lungs and heart. Finally, this compound 73-6691 has anti-fibrotic effects, which can reduce the development of fibrosis in the heart and lungs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(2,2-dimethylpropyl)-2-nitroaniline 73-6691 has several advantages for use in lab experiments. It is a highly selective inhibitor of sGC, which reduces the potential for off-target effects. It is also relatively stable and has a long half-life, which makes it suitable for chronic dosing studies. However, this compound 73-6691 has some limitations as well. It is not water-soluble, which can make dosing and administration challenging. Additionally, it has limited oral bioavailability, which may limit its use in some studies.
Direcciones Futuras
There are several future directions for research on 5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(2,2-dimethylpropyl)-2-nitroaniline 73-6691. One potential area of study is the use of this compound 73-6691 in combination with other therapies for pulmonary hypertension and heart failure. Another area of study is the development of more water-soluble formulations of this compound 73-6691, which would make dosing and administration easier. Finally, there is a need for further studies on the long-term safety and efficacy of this compound 73-6691 in humans.
Aplicaciones Científicas De Investigación
5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(2,2-dimethylpropyl)-2-nitroaniline 73-6691 has been extensively studied in preclinical models of cardiovascular and pulmonary disease. In animal models of pulmonary hypertension, this compound 73-6691 has been shown to improve pulmonary hemodynamics and reduce right ventricular hypertrophy. In models of heart failure, this compound 73-6691 has been shown to improve cardiac function and reduce myocardial fibrosis.
Propiedades
IUPAC Name |
(4-chlorophenyl)-[4-[3-(2,2-dimethylpropylamino)-4-nitrophenyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN4O3/c1-22(2,3)15-24-19-14-18(8-9-20(19)27(29)30)25-10-12-26(13-11-25)21(28)16-4-6-17(23)7-5-16/h4-9,14,24H,10-13,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQIJOSXRSWOGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC1=C(C=CC(=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({2-[(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)amino]-2-oxoethyl}thio)-N-(4-methylphenyl)acetamide](/img/structure/B4137651.png)
![N~2~-(3,4-dimethoxyphenyl)-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4137659.png)
![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4137681.png)

![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B4137689.png)
![N-[4-(dimethylamino)benzyl]-1-pentyl-1H-benzimidazol-2-amine](/img/structure/B4137694.png)
![5-chloro-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-1-naphthamide](/img/structure/B4137708.png)
![4-acetyl-3-(4-bromophenyl)-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene](/img/structure/B4137712.png)

![N-({[6-(acetylamino)-1,3-benzothiazol-2-yl]amino}carbonothioyl)-3,4,5-triethoxybenzamide](/img/structure/B4137729.png)
![3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B4137735.png)


![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4137748.png)